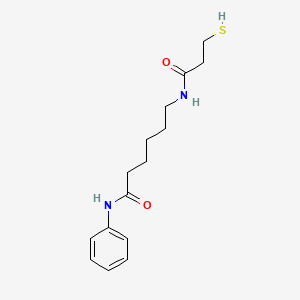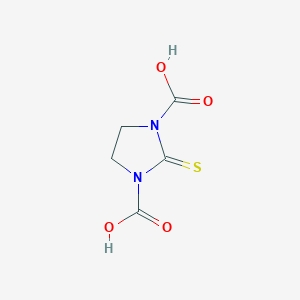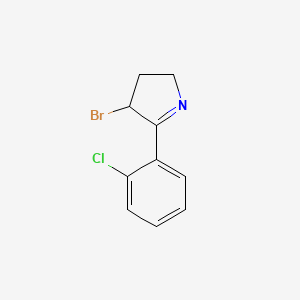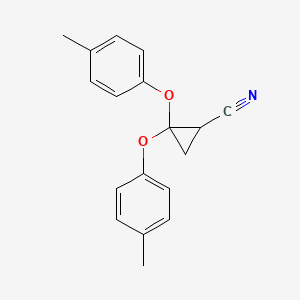
N-(3-Hydroxy-2-oxopropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxy-2-oxopropyl)acetamide is an organic compound with the molecular formula C5H9NO3 It is a derivative of acetamide, where the acetamide group is substituted with a 3-hydroxy-2-oxopropyl group
準備方法
Synthetic Routes and Reaction Conditions
N-(3-Hydroxy-2-oxopropyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of acetamide with glycidol under acidic or basic conditions. The reaction proceeds through the opening of the epoxide ring in glycidol, followed by nucleophilic attack by the amide nitrogen.
Reaction Scheme:
- Acetamide + Glycidol → this compound
Reaction Conditions:
- Acidic or basic catalyst
- Temperature: 50-100°C
- Solvent: Water or organic solvents like ethanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
N-(3-Hydroxy-2-oxopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-(3-Oxo-2-oxopropyl)acetamide
Reduction: N-(3-Hydroxy-2-hydroxypropyl)acetamide
Substitution: N-(3-Hydroxy-2-oxopropyl)alkylamide or N-(3-Hydroxy-2-oxopropyl)acylamide
科学的研究の応用
N-(3-Hydroxy-2-oxopropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of N-(3-Hydroxy-2-oxopropyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. This can lead to various biological effects, including inhibition or activation of specific pathways.
類似化合物との比較
N-(3-Hydroxy-2-oxopropyl)acetamide can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)acetamide: Similar structure but with a different substitution pattern.
N-(3-Hydroxypropyl)acetamide: Lacks the carbonyl group present in this compound.
N-(3-Oxo-2-oxopropyl)acetamide: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carbonyl groups, which allow it to participate in a wide range of chemical reactions and interactions
特性
CAS番号 |
630113-20-1 |
|---|---|
分子式 |
C5H9NO3 |
分子量 |
131.13 g/mol |
IUPAC名 |
N-(3-hydroxy-2-oxopropyl)acetamide |
InChI |
InChI=1S/C5H9NO3/c1-4(8)6-2-5(9)3-7/h7H,2-3H2,1H3,(H,6,8) |
InChIキー |
KHOFXFFHJCLLOP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)

![4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14222600.png)
![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)

![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)

![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)


![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)
